4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine
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Overview
Description
4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine is a synthetic organic compound that belongs to the class of phenoxyamines. These compounds are often studied for their potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring both halogenated aromatic and amine functional groups, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine typically involves multiple steps:
Halogenation: The starting material, phenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents on the aromatic ring.
Etherification: The halogenated phenol is then reacted with 4-chlorobutanol in the presence of a base to form the phenoxybutanol intermediate.
Amination: The phenoxybutanol intermediate is then reacted with 2-methoxyethylamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The halogenated aromatic ring can be reduced to remove the halogen substituents.
Substitution: The halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated aromatic compounds.
Substitution: Aromatic compounds with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, derivatives of phenoxyamines are explored for their potential therapeutic effects. This compound could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The halogenated aromatic ring and amine group could play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-(2-bromo-4-chlorophenoxy)-N-(2-ethoxyethyl)butan-1-amine: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.
4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)hexan-1-amine: Similar structure with a hexan-1-amine chain instead of a butan-1-amine chain.
Uniqueness
The uniqueness of 4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine lies in its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both bromo and chloro substituents on the aromatic ring, along with the methoxyethyl and butan-1-amine groups, provides a distinct chemical profile that can be leveraged in various research and industrial contexts.
Properties
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)-N-(2-methoxyethyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2/c1-17-9-7-16-6-2-3-8-18-13-5-4-11(15)10-12(13)14/h4-5,10,16H,2-3,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBKEHPLZLNREY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCCOC1=C(C=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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